N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-aminothiazole with phenyl isothiocyanate to form the intermediate compound, which is then reacted with phenylacetic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives.
Scientific Research Applications
N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antibacterial, antifungal, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Medicine: Research is ongoing to explore its anticancer properties and its potential use in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- N-(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
- 4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione
- 2-amino-4-(4-bromophenyl)thiazole
Uniqueness
N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(18-14-9-5-2-6-10-14)12-22-17-19-15(11-21-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBFQBVVBWLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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